4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid is a compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in treating various diseases. Additionally, in the industry, it is used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid can be compared to other similar compounds, such as 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid, 4-amino-, methyl ester, 2,2,2-trifluoroacetate . While these compounds share a similar bicyclic structure, they differ in their functional groups and reactivity. The presence of the trifluoroacetic acid moiety in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.C2HF3O2/c7-5-1-6(2-5,4(8)9)10-3-5;3-2(4,5)1(6)7/h1-3,7H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXKLMISGZRHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309465-00-5 |
Source
|
Record name | 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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